molecular formula C12H7F4N B1389760 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine CAS No. 1214382-91-8

4-(3-Fluoro-2-trifluoromethylphenyl)pyridine

Cat. No.: B1389760
CAS No.: 1214382-91-8
M. Wt: 241.18 g/mol
InChI Key: HKXUWKFKQYXXAT-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-2-trifluoromethylphenyl)pyridine” is a chemical compound with the molecular formula C12H7F4N . It has a molecular weight of 241.18 g/mol.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of ongoing research . One method involves the preparation of aminopyridines via amination reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring. The phenyl ring has a fluorine atom and a trifluoromethyl group attached to it .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Chen et al. (2010) describes a novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, emphasizing the role of C-F bond breaking in fluoroalkyl groups. This method provides a supplementary approach to pyridine synthesis under noble metal-free conditions, showcasing the compound's utility in organic synthesis (Chen et al., 2010).

Sensor Technology

  • Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore, demonstrating its application as a fluorescent pH sensor. This research underscores the potential of pyridine derivatives in sensor technology, particularly for detecting acidic and basic organic vapors (Yang et al., 2013).

Electrochemical Synthesis

  • Fang et al. (2004) highlighted the selective electrochemical synthesis of 4-fluoropyridine, offering a mild and suitable approach for fluorinating pyridine. This method avoids hazardous reagents and demonstrates the compound's relevance in synthesizing fluorinated heterocyclic systems (Fang et al., 2004).

Material Science and Medicinal Chemistry

  • The development of iridium complexes using 2-(4-trifluoromethyl-6-fluorophenyl)pyridine for efficient organic light-emitting diodes (OLEDs) indicates the compound's utility in materials science. These complexes, due to their high emission and low efficiency roll-off, show promise for advanced OLED applications (Teng et al., 2014).

Drug Discovery and Pharmacology

  • Research into kinase inhibitors for cancer therapy has utilized derivatives of pyridine, illustrating the compound's potential in medicinal chemistry. The selectivity and efficacy of these inhibitors against specific kinases indicate the critical role of pyridine derivatives in developing new therapeutic agents (Schroeder et al., 2009).

Properties

IUPAC Name

4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-10-3-1-2-9(11(10)12(14,15)16)8-4-6-17-7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXUWKFKQYXXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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